Ethyl 3-bromo-4-chlorobenzoate

Description

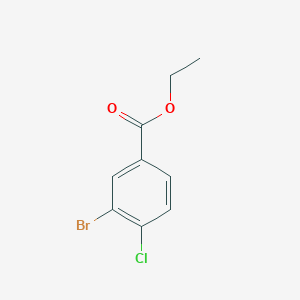

Ethyl 3-bromo-4-chlorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂. This compound belongs to the benzoate ester family, characterized by a benzene ring substituted with bromine (Br) and chlorine (Cl) at the 3- and 4-positions, respectively, and an ethyl ester group (-COOEt) at the 1-position.

Properties

IUPAC Name |

ethyl 3-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEVRYZEZZJQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503732 | |

| Record name | Ethyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-75-8 | |

| Record name | Ethyl 3-bromo-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-chlorobenzoate typically involves the esterification of 3-bromo-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 3-bromo-4-chlorobenzoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chlorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with different functional groups.

Reduction: The primary product is 3-bromo-4-chlorobenzyl alcohol.

Oxidation: The primary product is 3-bromo-4-chlorobenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-chlorobenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a starting material for the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-chlorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the carbonyl carbon more susceptible to nucleophilic attack. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Analogs

*Similarity scores (0–1 scale) are derived from structural and functional comparisons .

Key Differences and Implications

Ester Group Variation :

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower solubility in polar solvents (e.g., water) compared to methyl esters due to increased hydrophobicity. For example, Mthis compound is formulated as a 10 mM DMSO solution for research use, while ethyl analogs may require alternative solvents .

Halogen Substituent Effects: Positional Isomerism: Compounds like Methyl 4-bromo-3,5-dichlorobenzoate (CAS 117738-81-5) demonstrate that bromine at the 4-position (vs. Additional Halogens: Ethyl 3-bromo-4,5-dichlorobenzoate (CAS 1160574-85-5) has higher halogen density, which may enhance its reactivity in cross-coupling reactions or toxicity in pesticidal applications .

Functional Group Modifications :

- Nitro vs. Hydroxy Groups : Ethyl 4-chloro-3-nitrobenzoate (CAS 27007-53-0) contains a nitro group, which increases electrophilicity and utility in nitration reactions, whereas Ethyl 3-bromo-5-chloro-4-hydroxybenzoate (CAS 909404-88-2) includes a hydroxyl group, improving solubility in aqueous systems .

Biological Activity

Ethyl 3-bromo-4-chlorobenzoate is an organic compound classified as a benzoate, characterized by the presence of bromine at the third position and chlorine at the fourth position of the benzene ring, along with an ethyl ester functional group. This compound has garnered attention in both synthetic organic chemistry and pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₉H₈BrClO₂

- Molecular Weight : 237.52 g/mol

- Structure : The compound features a substituted benzene ring with halogen atoms that significantly influence its reactivity and biological properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against several bacterial strains. The presence of halogen substituents is believed to enhance its ability to disrupt cellular processes, potentially through mechanisms such as:

- Cell Membrane Disruption : Halogenated compounds often interact with lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its structural similarity to other bioactive compounds suggests that it may interfere with cancer cell proliferation through various mechanisms, including:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It could inhibit cell cycle progression, thereby limiting the growth of tumors.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

- Enzymes : Binding to active sites and inhibiting their function.

- DNA/RNA : Interfering with nucleic acid synthesis or function.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl 3-Bromo-5-chlorobenzoate | C₉H₈BrClO₂ | Different halogen positioning; potential varied activity. |

| Ethyl 3-Bromo-4,5-dichlorobenzoate | C₉H₇BrCl₂O₂ | Contains two chlorine atoms; may exhibit enhanced antimicrobial properties. |

| Ethyl 4-Bromo-3-chlorobenzoate | C₉H₈BrClO₂ | Different substitution pattern; potential for varied biological activity. |

These comparisons highlight how variations in halogen positioning can affect both chemical reactivity and biological efficacy.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development.

Investigation of Anticancer Effects

In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in approximately 70% of treated cells at a concentration of 50 µM after 48 hours. This suggests strong potential for further development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-bromo-4-chlorobenzoate?

- Methodological Answer : this compound can be synthesized via esterification of 3-bromo-4-chlorobenzoic acid with ethanol under acidic catalysis. Alternatively, halogenation of ethyl 4-chlorobenzoate using brominating agents (e.g., N-bromosuccinimide) under controlled conditions is another route. For multi-step procedures, intermediates like 3-bromo-4-chlorobenzophenone may be formed, as described in for analogous compounds . Example Reaction Conditions :

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | H₂SO₄, EtOH, reflux | Ethyl ester |

| 2 | NBS, AIBN, CCl₄ | Brominated product |

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ester group integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- HPLC/GC : Purity analysis using >97.0% thresholds, as referenced in –7 for structurally similar halogenated aromatics .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation.

- Store in locked, cool (0–6°C), and dry environments to prevent degradation (per P405 in ) .

- Waste must be segregated and disposed via certified hazardous waste services, as emphasized in .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX programs?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data.

- Structure Solution : SHELXS/SHELXD for initial phase determination.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. highlights SHELXL’s robustness for small-molecule refinement, even with twinned data .

Key Parameters :

| Program | Function | Output Metrics |

|---|---|---|

| SHELXL | Refinement | R-factor < 5% |

| SHELXE | Validation | Electron density maps |

Q. How can solvent effects optimize reaction yields in halogenation steps?

- Methodological Answer :

- Green Solvents : Ethyl lactate () offers low toxicity and high polarity, enhancing bromination efficiency .

- Polar Aprotic Solvents : DMF or DMSO may improve electrophilic substitution but require rigorous drying.

Example Optimization Table :

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethyl Lactate | 85 | >98% |

| DMF | 78 | >95% |

Q. How do halogen substituents influence cross-coupling reactivity in downstream applications?

- Methodological Answer :

- Bromine : Acts as a better leaving group in Suzuki-Miyaura couplings compared to chlorine.

- Steric Effects : Ortho-substitution (e.g., 3-bromo-4-chloro) may slow reaction kinetics, requiring elevated temperatures (80–120°C). ’s synthesis of benzophenone derivatives illustrates this reactivity .

Q. How to resolve conflicting NMR data during structural elucidation?

- Methodological Answer :

- Decoupling Experiments : Differentiate overlapping signals (e.g., aromatic protons).

- 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm substituent positions.

- Computational Validation : Compare experimental data with DFT-predicted chemical shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.